molecular formula C13H22ClN5 B13483397 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride

Cat. No.: B13483397
M. Wt: 283.80 g/mol
InChI Key: DWXGJKNZCRPDLN-UHFFFAOYSA-N
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Description

2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride is a synthetic organic compound that features both adamantane and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group.

    Tetrazole Formation: The tetrazole ring is synthesized through cycloaddition reactions involving azides and nitriles.

    Coupling Reaction: The adamantane derivative is coupled with the tetrazole moiety under suitable conditions to form the desired compound.

    Hydrochloride Formation: The final product is converted to its hydrochloride salt form for improved stability and solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantane moiety.

    Reduction: Reduction reactions could target the tetrazole ring or any functional groups present.

    Substitution: Both the adamantane and tetrazole moieties can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated adamantane derivatives, while substitution could introduce various functional groups onto the tetrazole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various chemical reactions.

    Materials Science: Its unique structure could be utilized in the design of novel materials with specific properties.

Biology

    Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.

Medicine

    Therapeutics: It may be investigated for its therapeutic potential in treating diseases, given its structural features.

Industry

    Specialty Chemicals: The compound could be used in the production of specialty chemicals with specific applications.

Mechanism of Action

The mechanism of action of 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantylamine: Shares the adamantane moiety but lacks the tetrazole ring.

    Tetrazole Derivatives: Compounds with similar tetrazole structures but different substituents.

Uniqueness

The combination of adamantane and tetrazole moieties in 2-(adamantan-1-yl)-2-(2H-1,2,3,4-tetrazol-5-yl)ethan-1-amine hydrochloride makes it unique, potentially offering a distinct set of properties and applications compared to other compounds.

Properties

Molecular Formula

C13H22ClN5

Molecular Weight

283.80 g/mol

IUPAC Name

2-(1-adamantyl)-2-(2H-tetrazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C13H21N5.ClH/c14-7-11(12-15-17-18-16-12)13-4-8-1-9(5-13)3-10(2-8)6-13;/h8-11H,1-7,14H2,(H,15,16,17,18);1H

InChI Key

DWXGJKNZCRPDLN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CN)C4=NNN=N4.Cl

Origin of Product

United States

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